N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide
Description
N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridine ring
Properties
IUPAC Name |
N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-2-3-8-21-19(25)17-5-4-10-23(14-17)13-16-6-7-18(22-12-16)24-11-9-20-15-24/h6-7,9,11-12,15,17H,2-5,8,10,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZUQKJBXJTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)CC2=CN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a condensation reaction involving an aldehyde and an amine.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.
Materials Science: It is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-butyl-1-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide: shares structural similarities with other compounds containing piperidine, imidazole, and pyridine rings.
This compound: is unique due to its specific substitution pattern and the combination of functional groups.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple biological targets and its potential for diverse applications in various fields of research.
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